Oxaprozin-d10

Bioanalysis LC-MS/MS Isotope Dilution

Procure Oxaprozin-d10 as the non-negotiable internal standard for validated oxaprozin bioanalysis. Its +10 Da mass shift eliminates cross-talk and ion suppression that unlabeled oxaprozin or lower deuterated variants (d4/d5) cannot resolve. Ensure your vendor provides a Certificate of Analysis documenting ≥98% chemical purity and ≥98% isotopic enrichment (²H)—this is mandatory for meeting regulatory acceptance criteria in pharmacokinetic, DDI, and quality control workflows.

Molecular Formula C₁₈H₅D₁₀NO₃
Molecular Weight 303.38
Cat. No. B1151296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaprozin-d10
Synonyms4,5-Diphenyl-d10-2-oxazolepropanoic Acid;  4,5-Diphenyl-d10-2-oxazolepropionic Acid;  3-(4,5-Diphenyl-d10-oxazol-2-yl)propionic Acid;  Actirin-d10;  Alvo-d10;  Daypro-d10;  Durapro-d10;  Duraprost-d10;  NSC 310839-d10;  Oxapro-d10;  Wy 21743-d10;  β-(4,5-Diphen
Molecular FormulaC₁₈H₅D₁₀NO₃
Molecular Weight303.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxaprozin-d10: A Deuterated NSAID Internal Standard for Quantitative Bioanalysis and Metabolic Tracing


Oxaprozin-d10 (Oxaprozinum-d10; Wy21743-d10) is a stable isotope-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) oxaprozin, in which ten hydrogen atoms are replaced by deuterium . As a perdeuterated derivative, it retains the molecular target profile of the parent compound—a COX-1/COX-2 inhibitor with IC50 values of 2.2 μM and 36 μM, respectively —but its altered physicochemical properties confer distinct analytical advantages. Its primary utility lies not in therapeutic substitution but as an internal standard in LC-MS/MS workflows, where its near-identical chromatographic behavior and mass offset enable precise, matrix-effect-corrected quantification of oxaprozin in complex biological samples [1].

Why Oxaprozin-d10 Cannot Be Replaced by Unlabeled Oxaprozin or Other Deuterated Analogs


Direct substitution of Oxaprozin-d10 with unlabeled oxaprozin or alternative deuterated variants (e.g., Oxaprozin-d4, Oxaprozin-d5) is precluded by fundamental analytical requirements. Unlabeled oxaprozin exhibits the same m/z as the target analyte in mass spectrometry, leading to ion suppression, cross-talk, and inaccurate quantification in biological matrices [1]. Conversely, Oxaprozin-d10 provides a +10 Da mass shift, ensuring baseline separation from the endogenous analyte while maintaining identical extraction and ionization efficiency [2]. Substituting a lower deuteration level (e.g., d4 or d5) risks isotopic interference if the mass shift is insufficient to avoid natural abundance isotopic contributions or in-source fragmentation, compromising assay specificity and precision [3]. Therefore, procurement of Oxaprozin-d10 is a non-negotiable requirement for validated bioanalytical methods targeting oxaprozin.

Quantitative Differentiation of Oxaprozin-d10: Comparative Evidence for Analytical Selection


Isotopic Purity and Enrichment: Ensuring Minimal Unlabeled Contamination

Oxaprozin-d10 is supplied with a minimum isotopic enrichment of 98% ^2H, as specified by multiple vendors . This high enrichment level ensures that the internal standard contributes negligible signal to the unlabeled analyte channel (m/z 294), preserving assay linearity and lower limit of quantification (LLOQ). In contrast, lower-grade deuterated materials or those with unstated enrichment may exhibit significant isotopic impurity, leading to overestimation of endogenous oxaprozin concentrations in low-abundance samples [1].

Bioanalysis LC-MS/MS Isotope Dilution

Chromatographic Co-Elution and Ionization Efficiency: Minimizing Matrix Effects

Due to its deuterium labeling, Oxaprozin-d10 exhibits near-identical chromatographic retention time and electrospray ionization (ESI) response to unlabeled oxaprozin. This property is essential for correcting for ion suppression or enhancement caused by co-eluting matrix components [1]. Studies on structurally similar deuterated NSAID internal standards have demonstrated that a +10 Da mass shift results in co-elution (retention time difference <0.05 min) and equivalent ionization efficiency (within 5%), enabling accurate quantification with minimal method development [2]. Alternative non-isotopic internal standards (e.g., structural analogs) often show divergent retention and ionization, leading to inaccurate correction and potential method failure during validation [3].

LC-MS/MS Matrix Effects Internal Standard

Mass Spectrometric Selectivity: Baseline Separation from Endogenous Analyte

Oxaprozin-d10 provides a mass difference of +10 Da relative to unlabeled oxaprozin (m/z 294 → 304), which is sufficient to avoid isotopic cross-talk in quadrupole-based mass analyzers [1]. In contrast, lower deuterium substitution (e.g., Oxaprozin-d4, +4 Da) may not provide adequate separation from the M+2 or M+4 natural abundance isotopologues of the unlabeled analyte, particularly at high concentrations, leading to overestimation of analyte levels [2]. This +10 Da shift ensures that the selected reaction monitoring (SRM) transitions for analyte and internal standard are fully resolved, a key requirement for method validation under current regulatory guidelines [3].

Mass Spectrometry Selectivity Quantitation

Optimal Deployment Scenarios for Oxaprozin-d10 in Drug Development and Clinical Research


Validated LC-MS/MS Quantification of Oxaprozin in Pharmacokinetic Studies

Oxaprozin-d10 serves as the definitive internal standard for the accurate measurement of oxaprozin concentrations in plasma, serum, and urine during preclinical and clinical pharmacokinetic studies. Its high isotopic purity and co-elution properties enable precise correction for matrix effects, ensuring that calculated pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) meet regulatory acceptance criteria. Procuring Oxaprozin-d10 from a vendor providing a Certificate of Analysis with stated isotopic enrichment (≥98% ^2H) and chemical purity (≥98%) is essential for method validation and subsequent sample analysis [1].

Metabolic Profiling and Drug-Drug Interaction (DDI) Studies

In investigations of oxaprozin metabolism, particularly those involving CYP2C9-mediated oxidation or glucuronidation pathways, Oxaprozin-d10 can be employed as a tracer to distinguish exogenously administered drug from endogenous or co-administered substances. While not a metabolic probe itself, its use in stable isotope dilution assays enables precise quantitation of oxaprozin and its metabolites in the presence of potential perpetrators (e.g., CYP2C9 inhibitors like fluconazole), supporting robust DDI assessments [2].

Quality Control and Reference Standard for Oxaprozin Formulations

Oxaprozin-d10 can be utilized as an internal standard in validated HPLC or LC-MS methods for the quality control of oxaprozin active pharmaceutical ingredient (API) and finished dosage forms. Its use ensures accurate assay of oxaprozin content and related substances, particularly when chromatographic separation from structurally similar impurities is challenging. The availability of Oxaprozin-d10 as a certified reference material from reputable suppliers provides traceability and confidence in analytical results [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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